molecular formula C12H7F5O2 B11846200 1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene

1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene

Cat. No.: B11846200
M. Wt: 278.17 g/mol
InChI Key: YRIVCOIXZPUWIR-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene is an organic compound that features both difluoromethoxy and trifluoromethoxy groups attached to a naphthalene ring

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a naphthalene core. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, trifluoromethoxylation can be achieved using trifluoromethoxylation reagents under specific conditions . The preparation of such compounds often requires careful control of reaction conditions to ensure the desired substitution pattern on the naphthalene ring.

Chemical Reactions Analysis

1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethoxy groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Scientific Research Applications

1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene involves its interaction with molecular targets through its difluoromethoxy and trifluoromethoxy groups. These groups can form strong interactions with various biological molecules, influencing their activity. The compound can modulate enzyme activity, receptor binding, and other cellular processes by altering the chemical environment around these targets .

Comparison with Similar Compounds

1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:

  • 1-(Difluoromethoxy)-4-(trifluoromethoxy)naphthalene
  • 1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene

These compounds share similar functional groups but differ in their substitution patterns on the naphthalene ring. The unique positioning of the difluoromethoxy and trifluoromethoxy groups in this compound gives it distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C12H7F5O2

Molecular Weight

278.17 g/mol

IUPAC Name

1-(difluoromethoxy)-6-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H7F5O2/c13-11(14)18-10-3-1-2-7-6-8(4-5-9(7)10)19-12(15,16)17/h1-6,11H

InChI Key

YRIVCOIXZPUWIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)OC(F)F

Origin of Product

United States

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